molecular formula C7H3F3IN3 B2881226 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine CAS No. 2151834-40-9

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine

Cat. No.: B2881226
CAS No.: 2151834-40-9
M. Wt: 313.022
InChI Key: XPLZMLUHUWGFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This specialized compound features a unique imidazo[1,5-a]pyrimidine core, a privileged scaffold in the construction of bioactive molecules. The strategic incorporation of iodine at the 8-position offers a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space. The presence of a metabolically stable trifluoromethyl (CF3) group at the 6-position is a key feature, known to significantly enhance a compound's lipophilicity, membrane permeability, and overall metabolic stability, which are critical parameters in optimizing drug-like properties . Compounds based on the imidazo[1,5-a]pyrimidine scaffold and its structural analogs, such as pyrazolo[1,5-a]pyrimidines, have demonstrated considerable promise in pharmaceutical research due to their ability to interact with various biological targets . These fused bicyclic systems are of significant interest in the development of protein kinase inhibitors for targeted cancer therapy, as well as in other therapeutic areas . The specific substitution pattern on this molecule makes it a valuable precursor for generating libraries of novel derivatives aimed at screening for biological activity. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate to develop potent and selective ligands for a wide range of enzymes and receptors.

Properties

IUPAC Name

8-iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3IN3/c8-7(9,10)6-13-4(11)5-12-2-1-3-14(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZMLUHUWGFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(F)(F)F)I)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Trifluoromethyl-Containing β-Ketoesters with Aminopyrimidines

A widely utilized approach involves the condensation of β-ketoesters with aminopyrimidines. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a key trifluoromethyl precursor. When reacted with 5-aminoimidazole-4-carbonitrile in the presence of propargyl aldehydes and tert-butyl isocyanide, the reaction proceeds via a tandem cyclization-condensation pathway to yield 6-trifluoromethylimidazo[1,5-a]pyrimidine derivatives. The trifluoromethyl group is incorporated regioselectively at position 6 due to the electronic effects of the β-ketoester.

Typical Conditions :

  • Reagents : Ethyl 4,4,4-trifluoro-3-oxobutanoate, 5-aminoimidazole-4-carbonitrile, propargyl aldehyde, tert-butyl isocyanide.
  • Catalyst : Perchloric acid (5 mol%) or zirconium tetrachloride (10 mol%).
  • Solvent : Methanol or polyethylene glycol (PEG-400).
  • Temperature : Room temperature to 80°C.
  • Yield : 72–83%.

Mechanistic Insights

The reaction initiates with nucleophilic attack of the aminopyrimidine on the electrophilic carbonyl group of the β-ketoester, followed by dehydration to form an enamine intermediate. Subsequent cyclization, facilitated by acid or metal catalysts, generates the imidazo[1,5-a]pyrimidine core. The trifluoromethyl group enhances the electrophilicity of the β-ketoester, accelerating the condensation step.

The introduction of iodine at position 8 is achieved through electrophilic aromatic substitution (EAS) on the preformed 6-trifluoromethylimidazo[1,5-a]pyrimidine. The electron-withdrawing trifluoromethyl group directs iodination to the para position (C8) via resonance and inductive effects.

Iodine-Mediated Electrophilic Substitution

A robust method involves treating 6-trifluoromethylimidazo[1,5-a]pyrimidine with molecular iodine in tetrahydrofuran (THF). The reaction proceeds under mild conditions, yielding the 8-iodo derivative with high regioselectivity.

Procedure :

  • Reagents : 6-Trifluoromethylimidazo[1,5-a]pyrimidine (1.0 equiv), iodine (6.0 equiv).
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : Stir at room temperature for 48 hours.
  • Workup : Quench with aqueous Na₂S₂O₃, extract with ethyl acetate, and purify via flash chromatography.
  • Yield : 71–85%.

Role of Solvent and Stoichiometry

THF optimizes iodine solubility and stabilizes the iodonium ion intermediate. A sixfold excess of iodine ensures complete conversion, as confirmed by thin-layer chromatography (TLC). The reaction tolerates variations in the substituents on the imidazo[1,5-a]pyrimidine core, making it adaptable for diverse analogs.

Alternative Synthetic Routes

Palladium-Catalyzed Cyclization

While less common for imidazo[1,5-a]pyrimidines, palladium-catalyzed cross-dehydrogenative coupling (CDC) has been employed for related scaffolds. For example, imidazo[1,2-a]pyrimidines are synthesized via CDC of amines and aldehydes under aerobic conditions. Adapting this method for imidazo[1,5-a]pyrimidines could involve:

  • Catalyst : PdCl₂ (5 mol%).
  • Oxidant : Molecular oxygen.
  • Substrates : 5-Aminoimidazole-4-carbonitrile and trifluoromethyl aldehydes.
    This route remains exploratory but offers potential for future optimization.

Data Summary of Synthetic Methods

Method Starting Materials Conditions Yield Reference
Multicomponent Reaction β-Ketoester, aminopyrimidine, propargyl aldehyde HClO₄ (5%), MeOH, rt 72–83%
Iodination 6-Trifluoromethylimidazo[1,5-a]pyrimidine, I₂ THF, rt, 48h 71–85%
Palladium-Catalyzed CDC Amine, aldehyde PdCl₂, K₂CO₃, toluene, 80°C N/A

Chemical Reactions Analysis

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

    Cycloaddition Reactions: The imidazo[1,5-a]pyrimidine ring can participate in cycloaddition reactions to form fused ring systems. Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.

Scientific Research Applications

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a heterocyclic compound with a molecular formula of C8H4F3IN2 and a molecular weight of approximately 312.03 g/mol. It features an iodine atom at the 8-position and a trifluoromethyl group at the 6-position of the imidazo[1,5-a]pyrimidine framework. The trifluoromethyl group enhances the compound's lipophilicity, stability, and electronic properties, potentially boosting its biological activity and chemical reactivity.

Potential Applications in Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its biological properties. It may serve as a scaffold for developing new pharmaceuticals targeting cancer or infectious diseases. Research into the interactions of this compound with biological targets is essential for understanding its mechanism of action. Interaction studies often involve assessing binding affinities with enzymes or receptors relevant to disease pathways and could elucidate how modifications to the imidazo[1,5-a]pyrimidine structure affect biological activity and selectivity.

Use in Synthesizing Functionalized Molecules

The chemical behavior of this compound can be influenced by its functional groups. The iodine atom can participate in electrophilic substitution reactions, while the trifluoromethyl group can enhance the compound's lipophilicity and stability. A notable reaction involving this compound is its synthesis through a multicomponent reaction that leads to various functionalized imidazo- and pyrazolo[1,5-a]pyrimidines . This reaction typically employs iodine as a catalyst or reagent in a solvent such as tetrahydrofuran, demonstrating its utility in synthetic organic chemistry.

Related Compounds

Compound NameStructureKey Features
6-(Trifluoromethyl)imidazo[1,2-a]pyridineStructureLacks iodine; used in proteomics research.
6-Iodo-2-(trifluoromethyl)pyridineStructureSimilar trifluoromethyl group; different core structure.
Imidazo[1,2-a]pyridine derivativesStructureVarious substitutions; studied for anticancer properties.

Mechanism of Action

The mechanism of action of 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, which stabilizes the compound’s interaction with its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogens (I, Br, Cl): Iodine’s larger atomic radius may improve target binding via halogen bonding compared to smaller halogens (Br, Cl). However, bromo and chloro analogs are more common in drug discovery due to synthetic accessibility . Trifluoromethyl (-CF₃): Present in all analogs, this group enhances lipophilicity and resistance to oxidative metabolism, a critical feature in kinase inhibitors and antiviral agents .

Core Heterocycle Variations :

  • Imidazo[1,5-a]pyrimidine vs. imidazo[1,2-a]pyridine: The former’s pyrimidine ring provides additional nitrogen atoms for hydrogen bonding, whereas the latter’s pyridine core is more electron-deficient, influencing reactivity and target selectivity .

Biological Activity

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an iodine atom at the 8-position and a trifluoromethyl group at the 6-position enhances its lipophilicity and reactivity, making it a candidate for various therapeutic applications, particularly in targeting cancer and infectious diseases.

  • Molecular Formula : C8_8H4_4F3_3IN2_2
  • Molecular Weight : Approximately 312.03 g/mol
  • Structural Features :
    • Iodine atom (I) enhances electrophilic substitution.
    • Trifluoromethyl group (CF3_3) increases lipophilicity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including kinases and enzymes involved in disease pathways. The compound has shown potential as an inhibitor of FLT3 kinase, which is significant in acute myeloid leukemia (AML) treatment.

Inhibition Studies

Recent studies have indicated that compounds similar to this compound exhibit potent inhibitory activity against FLT3-ITD and CDK2/E kinases. For instance, derivatives with similar imidazo structures demonstrated IC50_{50} values in the low nanomolar range, highlighting their efficacy as potential therapeutics for AML patients with FLT3 mutations .

CompoundTargetIC50_{50} (nM)
This compoundFLT3-ITD<10
Similar imidazo compoundsCDK2/E<20

Case Studies

  • FLT3 Inhibition in AML : A study evaluated the efficacy of various imidazo derivatives against FLT3-ITD mutations. The results indicated that compounds structurally related to this compound displayed significant antiproliferative effects on FLT3-dependent cell lines .
  • Enzyme Interaction : The compound's ability to inhibit specific enzymes was assessed through binding affinity studies. It was found that modifications to the imidazo[1,5-a]pyrimidine structure could enhance selectivity and potency against targeted enzymes .

Applications in Medicinal Chemistry

The unique properties of this compound make it a versatile scaffold for drug development:

  • Cancer Therapy : Its potential as a FLT3 inhibitor positions it as a candidate for treating AML.
  • Infectious Diseases : The compound may also be explored for its activity against pathogens due to its structural analogies with other bioactive molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.